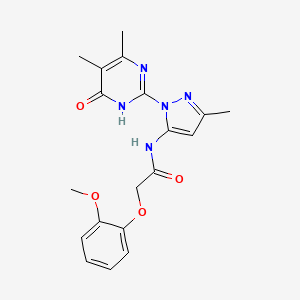![molecular formula C14H14N2O3 B2883620 N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide CAS No. 2411246-24-5](/img/structure/B2883620.png)
N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide is a complex organic compound that features both oxazole and oxirane functional groups The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while the oxirane ring is a three-membered epoxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is introduced via electrophilic aromatic substitution reactions.
The oxirane ring is then formed by the reaction of an appropriate epoxide precursor with the oxazole derivative. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, facilitating the nucleophilic attack on the epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: Both the oxazole and oxirane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Diols from the reduction of the oxirane ring.
Substitution: Various substituted oxazole and oxirane derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxirane ring, being highly reactive, can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]acetamide: Similar structure but with an acetamide group instead of an oxirane ring.
N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzamide: Contains a benzamide group instead of an oxirane ring.
N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiocarbamide: Features a thiocarbamide group in place of the oxirane ring.
Uniqueness
N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide is unique due to the presence of both oxazole and oxirane rings, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-11(7-15-13(17)12-8-18-12)16-14(19-9)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBAYGMSUZKDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
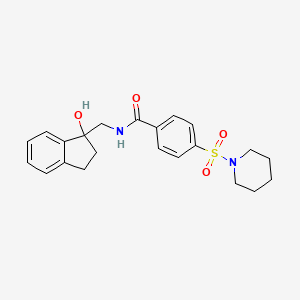
![1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea](/img/structure/B2883541.png)
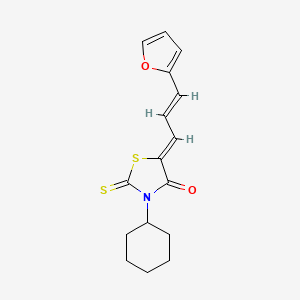
![5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2883547.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)
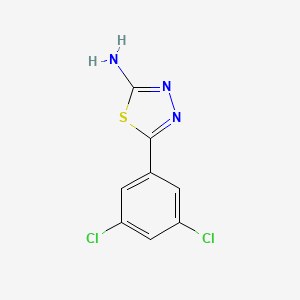
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-methylsulfonylpiperidine-3-carboxamide](/img/structure/B2883550.png)
![Methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate](/img/structure/B2883552.png)
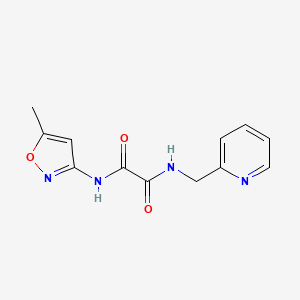
![N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide](/img/structure/B2883555.png)
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2883557.png)

